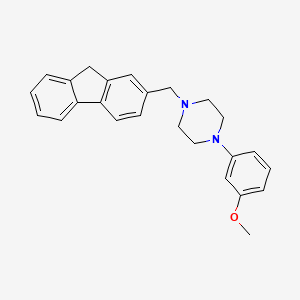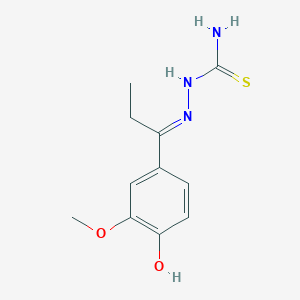![molecular formula C16H17F2NO B6075060 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol, also known as DFB, is a synthetic compound that belongs to the family of β-adrenergic receptor agonists. It has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
作用机制
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol acts as a selective β2-adrenergic receptor agonist, which means that it binds specifically to the β2-adrenergic receptors in the body. This binding activates the receptors, which leads to the relaxation of smooth muscles in the airways and blood vessels. This results in bronchodilation and increased blood flow to the heart. 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol also has anti-inflammatory effects, which are thought to be mediated through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to have several biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which is an important signaling molecule in the body. This leads to the activation of protein kinase A (PKA), which has a variety of downstream effects. 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol also increases the activity of the Na+/K+ ATPase pump, which is important for maintaining cellular homeostasis. In addition, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to increase the expression of antioxidant enzymes, which could have potential therapeutic applications in diseases associated with oxidative stress.
实验室实验的优点和局限性
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research purposes. It also has a well-defined mechanism of action, which makes it useful for studying specific signaling pathways in the body. However, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer in vivo. In addition, it has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol. One area of interest is the development of new formulations of 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol that can improve its solubility and bioavailability. Another area of interest is the development of new therapeutic applications for 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol, such as in the treatment of inflammatory diseases. Additionally, there is ongoing research into the molecular mechanisms of 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol's effects, which could lead to the development of new drugs that target specific signaling pathways in the body. Overall, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has significant potential for use in the treatment of various diseases, and continued research in this area could lead to important new discoveries.
合成方法
The synthesis of 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol involves the reaction of 3,4-difluorobenzylamine with (R)-1-phenylethanol in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. The purity of the compound is confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects, which make it a promising candidate for the treatment of asthma and COPD. 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been shown to have positive inotropic effects, which could make it useful in the treatment of heart failure. In addition, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
2-[(3,4-difluorophenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-19(10-12-7-8-14(17)15(18)9-12)11-16(20)13-5-3-2-4-6-13/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFOKYZHLOJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)F)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)

![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6074998.png)
![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)
![4-hydroxybenzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6075005.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)(methyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6075013.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6075037.png)
![2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075044.png)

![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)